REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[I:6][C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].C(N(CC)CC)C>ClCCl>[I:6][C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH:9][S:2]([CH3:1])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with HCl (0.5 M)
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was then treated with potassium hydroxide (2.0 M in 1:1 methanol:water, 75 mL) for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
This material was then diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with HCl (1.0 N, 300 mL)
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(NS(=O)(=O)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |